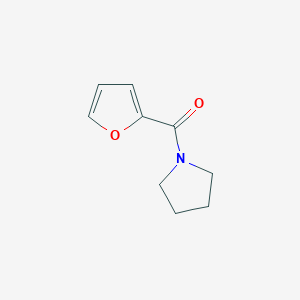

Pyrrolidine, 1-furfuryl

Description

Contextual Significance of Pyrrolidine-Based Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a highly valued scaffold in the development of new drugs. researchgate.netnih.gov Its prevalence is demonstrated by its presence in numerous FDA-approved pharmaceuticals. nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov This "pseudorotation" phenomenon is crucial for achieving specific and high-affinity interactions with biological targets like proteins. nih.govnih.gov

Stereochemical Complexity: The carbon atoms in the pyrrolidine ring can be chiral centers. This allows for the synthesis of various stereoisomers, each potentially exhibiting a distinct biological profile due to different binding modes with enantioselective proteins. researchgate.netnih.gov

Versatility in Synthesis: Pyrrolidine and its derivatives are widely used as ligands for transition metals, organocatalysts, and as chiral controllers in asymmetric synthesis. nih.gov Synthetic strategies include both the construction of the ring from acyclic precursors and the functionalization of pre-existing pyrrolidine rings. researchgate.netnih.gov

The strategic incorporation of the pyrrolidine scaffold can significantly influence a molecule's pharmacological efficacy by controlling its conformation through the appropriate choice of substituents. nih.gov

Importance of Furan (B31954) and Furfuryl Moieties as Renewable Precursors and Functional Groups

Furan and its derivatives, particularly furfural, are at the forefront of the transition from fossil fuels to renewable feedstocks in the chemical industry. researchgate.netcore.ac.uk These compounds are derived from the dehydration of abundant and renewable pentose (B10789219) sugars found in biomass, such as agricultural byproducts. evitachem.comresearchgate.net The importance of furan and furfuryl moieties lies in their role as:

Platform Molecules: Furfural is recognized as a key platform molecule that can be converted into a wide array of valuable chemicals and biofuels. researchgate.netacs.org It serves as a precursor for over 80 different value-added chemicals. researchgate.net

Renewable Building Blocks: The production of furan-based polymers from biomass feedstocks offers a sustainable alternative to materials derived from non-renewable petroleum resources. researchgate.netcore.ac.uk For instance, 2,5-Furandicarboxylic acid (FDCA), which can be produced from furfural, is a top-12 bio-based building block identified by the US Department of Energy. acs.orgnih.gov

Versatile Reactivity: The furan ring and its associated functional groups, such as the aldehyde in furfural, exhibit rich reactivity, enabling transformations like hydrogenation, oxidation, and ring-opening reactions to produce a diverse range of products. researchgate.netnih.gov

The use of furan-based compounds like furfuryl alcohol, a derivative of furfural, is well-established in the production of eco-friendly thermoset resins. researchgate.net

Research Trajectories at the Interface of Pyrrolidine and Furfuryl Structural Elements

The combination of the pyrrolidine scaffold with the furfuryl moiety in a single molecule, Pyrrolidine, 1-furfuryl-, opens up unique research opportunities. This aralkylamine belongs to the class of nitrogen-containing heterocycles and is of interest for its potential applications in pharmaceuticals and materials science. evitachem.comhmdb.ca

Research in this area is driven by the potential to create novel compounds that leverage the advantageous properties of both components. For example, the synthesis of this compound- can be achieved from the bio-based platform chemical furfural. evitachem.com This aligns with the principles of green chemistry by utilizing renewable starting materials. nih.gov

Furthermore, the exploration of such hybrid molecules allows for the investigation of new structure-activity relationships. The interaction of the pyrrolidine ring's stereochemistry and conformational flexibility with the electronic and structural properties of the furan ring could lead to the discovery of compounds with novel biological activities. While extensive research on this compound- itself is still emerging, the foundational importance of its constituent parts suggests a promising future for the exploration of its derivatives in various scientific fields. evitachem.comhmdb.ca

Structure

3D Structure

Properties

CAS No. |

78504-05-9 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

furan-2-yl(pyrrolidin-1-yl)methanone |

InChI |

InChI=1S/C9H11NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |

InChI Key |

YBHIXZDADAIOMV-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)C2=CC=CO2 |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidine, 1 Furfuryl and Its Analogues

Reductive Amination Pathways from Biomass-Derived Furfural and Furfurylamines

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. In the context of 1-furfurylpyrrolidine, this pathway is crucial for introducing the nitrogen atom that will become part of the pyrrolidine (B122466) ring or for the direct formation of the final product.

Furfural, a key platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, is a common starting material. researchgate.netd-nb.info The conversion of furfural to furfurylamine is a well-established process that serves as a critical step in the synthesis of more complex nitrogen-containing compounds. taylorfrancis.comnih.gov This transformation can be achieved through various catalytic systems, including both precious and non-precious metals. nih.gov

A direct approach to 1-furfurylpyrrolidine involves the reductive amination of furfural with pyrrolidine. This one-pot reaction combines the aldehyde, the secondary amine, and a reducing agent in the presence of a catalyst. The reaction proceeds through the formation of a furfuryl iminium intermediate, which is then reduced to yield the target tertiary amine.

Alternatively, a two-step process can be employed. First, furfural is converted to furfurylamine via reductive amination with ammonia. taylorfrancis.com Subsequently, the resulting primary amine can be reacted with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane, to construct the pyrrolidine ring through intramolecular cyclization.

Recent advancements in catalysis have focused on developing efficient and selective methods for the reductive amination of furfural. For instance, a highly efficient method for the transformation of furfural to furfurylamine has been developed using an aqueous solution of ammonia and molecular hydrogen with a Rh/Al₂O₃ catalyst, achieving high selectivity under mild conditions. Another approach utilizes zinc metal in water for a one-pot reductive amination of furfural to furfurylamine, presenting an environmentally friendly option. sctunisie.orgsemanticscholar.org Chemoenzymatic strategies have also been explored, bridging chemocatalysis for furfural production from biomass and biocatalysis for its amination to furfurylamine. nih.govfrontiersin.org

| Catalyst | Amine Source | Reducing Agent | Key Features |

| Rh/Al₂O₃ | Aqueous ammonia | Molecular hydrogen | High selectivity for furfurylamine at 80°C. |

| Graphene-co-shelled cobalt nanoparticles | Ammonia | Hydrogen | Magnetically recoverable and reusable catalyst. |

| Zinc dust | Hydroxylammonium chloride | - | Environmentally friendly, one-pot synthesis in water. sctunisie.orgsemanticscholar.org |

| E. coli cells | NH₄Cl | - | Biocatalytic amination of furfural. frontiersin.org |

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization Reactions for Pyrrolidine Ring Formation

Cyclization reactions are fundamental to the synthesis of the pyrrolidine core. These can be broadly categorized into intramolecular and annulation approaches.

Intramolecular cyclization is a powerful strategy for forming the five-membered pyrrolidine ring. researchgate.net This approach typically involves a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, separated by a four-atom chain. The nitrogen atom attacks the electrophilic center, leading to ring closure.

In the context of 1-furfurylpyrrolidine synthesis, a common strategy involves the reaction of furfurylamine with a C4 synthon bearing two leaving groups, such as 1,4-dihalobutanes. The initial N-alkylation is followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.

Another approach involves the cyclization of amino alcohols. The hydroxyl group can be activated to facilitate intramolecular nucleophilic attack by the amine. organic-chemistry.org For example, a furfuryl-substituted amino alcohol can be cyclized to the corresponding pyrrolidine derivative.

Annulation reactions provide a convergent approach to the synthesis of pyrrolidine scaffolds by forming two new bonds in a single operation. These reactions often involve the combination of a three-atom component and a two-atom component to construct the five-membered ring.

A notable example is the [3+2] cycloaddition of azomethine ylides with alkenes. mdpi.com In this strategy, an azomethine ylide, which can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. For the synthesis of furfuryl-substituted pyrrolidines, a furfuryl-containing alkene or an azomethine ylide bearing a furfuryl group could be employed.

These cycloaddition and annulation strategies are highly valued for their efficiency in building molecular complexity and their potential for stereocontrol.

| Annulation Strategy | Reactants | Key Features |

| [3+2] Cycloaddition | Azomethine ylide and an alkene | Convergent synthesis of the pyrrolidine ring. mdpi.com |

| Tunable [3+2] and [4+2] Annulations | Olefins and bifunctional reagents | Allows for divergent synthesis of N-heterocycles. nih.gov |

Multicomponent Reaction Approaches to Pyrrolidine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.netnih.gov MCRs are particularly attractive for the synthesis of diverse libraries of compounds, including pyrrolidine derivatives. researchgate.net

One such approach is the diastereoselective synthesis of substituted pyrrolidines through asymmetric multicomponent reactions. nih.gov For example, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can construct up to three stereogenic centers in a single step. nih.gov While not directly producing 1-furfurylpyrrolidine, this methodology highlights the potential of MCRs to generate highly functionalized pyrrolidine cores that could be further elaborated.

The Kabachnik–Fields reaction, a three-component reaction between an aldehyde, an amine, and a phosphite, can be adapted for the synthesis of α-aminophosphonates containing a furfuryl group. nih.gov Although this does not directly yield a pyrrolidine ring, it demonstrates the utility of MCRs in assembling furfuryl-containing building blocks.

Functionalization and Derivatization of the Furfuryl Moiety

The furan (B31954) ring of the furfuryl moiety is amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of analogues. The reactivity of the furan ring is influenced by the electron-donating nature of the oxygen atom, making it susceptible to electrophilic substitution, primarily at the C5 position. d-nb.info

Direct C-H functionalization of furfural derivatives is an emerging field that allows for the introduction of various substituents without prior modification of the aldehyde group. researchgate.net For instance, iridium-catalyzed C3-H silylation of furfuryl imines provides a versatile handle for further functionalization through cross-coupling reactions. researchgate.net

The furan ring can also undergo ring-opening reactions under acidic conditions, which can lead to the formation of dicarbonyl compounds. osi.lvnih.gov This reactivity can be either a desired transformation or a side reaction to be avoided during synthesis.

Furthermore, the introduction of nitrogen-containing functional groups onto the furan ring can be achieved through various methods. mdpi.com For example, the reaction of poly(furfuryl alcohol) with primary amines can lead to the formation of pyrrole moieties through the reaction with dicarbonyl structures resulting from furan ring opening. researchgate.net

| Functionalization Strategy | Reagents/Catalysts | Position of Functionalization |

| C-H Silylation | Triorganosilanes, Iridium catalyst | C3 researchgate.net |

| Electrophilic Substitution | Various electrophiles | C5 d-nb.info |

| Ring Opening | Acids | - osi.lvnih.gov |

Integration of Furan Rings through Oxidative Annulation

The integration of a furan ring to form a pyrrolidine scaffold can be accomplished through annulation strategies. These methods involve the construction of the polysubstituted pyrrolidine ring in a single step. For instance, palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamides can produce enantiopure 2,5-disubstituted pyrrolidines researchgate.net. While not directly forming 1-furfurylpyrrolidine, this type of transformation demonstrates a powerful strategy for creating substituted pyrrolidine rings through oxidative C-N bond formation, a principle that can be adapted for substrates incorporating a furan moiety. The development of such annulation strategies is a key area of research for constructing complex multisubstituted pyrrolidines from simple precursors nih.gov.

Manipulation of Furfuryl Alcohol and Furfural as Chemical Feedstocks

Furfural, a key platform molecule derived from the acid hydrolysis of hemicellulose, serves as a primary feedstock for producing furfuryl alcohol and, subsequently, 1-furfurylpyrrolidine csic.esmdpi.com. The industrial synthesis of furfuryl alcohol is predominantly achieved through the catalytic hydrogenation of furfural csic.es.

The conversion process involves several key reactions:

Hydrogenation of Furfural: This is the most significant process in furfural conversion, leading to valuable chemicals like furfuryl alcohol (FOL) mdpi.com. The reaction is kinetically preferred over decarbonylation, which would form furan csic.es.

Reductive Amination: Furfural and furfuryl alcohol can undergo reductive amination with pyrrolidine to form the target compound. This process typically involves an intermediate imine formation followed by hydrogenation. The direct reductive amination of furfural with various amines, including cyclic amines, using heterogeneous catalysts and molecular hydrogen as a green reductant is a widely studied approach mdpi.com.

Metabolically, furfuryl esters are known to hydrolyze to furfuryl alcohol, which is then oxidized to furfural and subsequently to 2-furoic acid inchem.org. This biochemical pathway underscores the chemical relationship and interconversion possibilities between these furan-based feedstocks.

Catalytic Strategies in the Synthesis of Pyrrolidine, 1-furfuryl Structures

Catalysis is central to the efficient and selective synthesis of pyrrolidine structures. Organocatalysis, transition-metal catalysis, and heterogeneous catalysis each offer distinct advantages in constructing the N-heterocyclic core and controlling stereochemistry.

Organocatalytic Applications for Asymmetric Pyrrolidine Synthesis

Asymmetric organocatalysis has become a powerful tool for constructing complex chiral molecules, with the pyrrolidine motif being a privileged structure beilstein-journals.orgnih.gov. The development of chiral pyrrolidine-based organocatalysts has been a major focus, leading to novel synthetic strategies for creating substituted chiral pyrrolidines nih.gov.

Key developments in this field include:

Proline and its Derivatives: The natural amino acid proline was one of the first organocatalysts used for asymmetric reactions nih.gov. This led to the development of highly efficient catalysts like diarylprolinol silyl ethers for various asymmetric transformations nih.govbeilstein-journals.orgnih.gov.

[3+2] Cycloadditions: One-step approaches, such as [3+2] cycloadditions, are prominent in organocatalytic strategies for building the pyrrolidine scaffold. These can be based on iminium activation, chiral Brønsted acid catalysis, or bifunctional organocatalysis researchgate.net.

Enantioselective Reactions: Organocatalysts have been successfully employed in reactions like the Michael addition of aldehydes to nitroolefins, achieving high levels of enantioselectivity (up to 85% ee) in the synthesis of substituted pyrrolidines beilstein-journals.org.

These organocatalytic methods provide a means to produce optically active pyrrolidine derivatives, which are valuable as drug candidates and functional materials researchgate.net.

Transition Metal-Catalyzed Transformations for N-Heterocycle Formation

Transition metal catalysis is a cornerstone in the synthesis of N-heterocycles due to its efficiency, selectivity, and functional group tolerance researchgate.netcitedrive.commdpi.com. These methods often involve C-H functionalization or annulation reactions, providing atom- and step-economic routes to complex heterocyclic frameworks researchgate.net.

Notable strategies include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in C-H annulation of alkenes and in cascade procedures involving N-arylation followed by cyclization to form heterocyclic structures mdpi.com.

Copper-Catalyzed Synthesis: Copper catalysts have been reported for the chemoselective synthesis of cyclic β-amino acids, demonstrating their utility in forming functionalized N-heterocycles mdpi.com.

Ruthenium and Cobalt Catalysis: Earth-abundant metals like cobalt are used in catalytic transformations that rely on green oxidants like molecular oxygen. Ruthenium catalysts have also shown excellent functional group tolerance in various transformations mdpi.com.

The versatility of transition metal catalysts allows for the construction of a wide array of N-heterocyclic scaffolds from simple, readily available starting materials researchgate.net.

Table 1: Comparison of Catalytic Strategies for N-Heterocycle Formation

| Catalytic Strategy | Metal/Catalyst Type | Key Transformation | Advantages |

|---|---|---|---|

| Organocatalysis | Proline derivatives, Diarylprolinol silyl ethers | Asymmetric [3+2] Cycloaddition, Michael Addition | Metal-free, high enantioselectivity, mild conditions beilstein-journals.orgnih.govresearchgate.net |

| Transition Metal | Palladium, Copper, Ruthenium, Cobalt | C-H Activation, Annulation, Cascade Reactions | High efficiency, atom economy, functional group tolerance researchgate.netmdpi.com |

| Heterogeneous | Ni/SBA-15, Co/NC, Pt-MoOx/TiO2, H-form zeolite-Y | Reductive Amination, Condensation | Catalyst reusability, sustainable, suitable for biomass conversion mdpi.comresearchgate.netacs.org |

Heterogeneous Catalysis for Sustainable Synthetic Routes

Heterogeneous catalysis offers significant advantages for sustainable chemical production, particularly in the valorization of biomass. The primary benefits include catalyst reusability and simplified product separation, which are crucial for industrial applications acs.org.

In the context of synthesizing furfuryl-containing amines and pyrrolidines, several heterogeneous systems have been developed:

Reductive Amination of Furfural: Non-noble metal catalysts, such as those based on Nickel (Ni) and Cobalt (Co), are effective for the reductive amination of furfural to produce furfurylamine mdpi.com. For instance, a Co/NC-700 catalyst (Co nanoparticles in a N-doped carbon matrix) achieved a 99% yield of furfurylamine at 120 °C mdpi.com. Similarly, a rod-like Al2O3-supported Ni catalyst demonstrated high activity in this transformation researchgate.net.

Conversion of Furans to Pyrroles: Solid acid catalysts, such as H-form zeolite-Y, have been used for the direct condensation of biomass-derived furans with anilines to produce N-substituted pyrroles at relatively low temperatures (150-180°C) researchgate.net.

Hydrogenation of Furfural to Furfuryl Alcohol: As a precursor step, the selective hydrogenation of furfural is critical. Non-noble metal catalysts like Co/SiO2 have shown 100% conversion and 100% selectivity to furfuryl alcohol under optimized conditions mdpi.com. Bimetallic catalysts, such as Ru-Mo phosphides, have also been investigated to enhance reaction rates while maintaining high selectivity .

These heterogeneous catalytic routes represent a move towards more environmentally benign processes for producing valuable N-heterocycles from renewable feedstocks.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Studies of Pyrrolidine (B122466) Ring Formation from Furfuryl Precursors

Pathways Involving Furan (B31954) Ring Opening and Rearrangements

One of the primary mechanisms for converting furfuryl precursors into pyrrolidine structures involves an acid-catalyzed ring-opening of the furan moiety. This pathway is particularly relevant in the synthesis of complex heterocyclic systems. The reaction is initiated by the protonation of the furan ring, which renders it susceptible to nucleophilic attack.

The process typically proceeds via the formation of a key 1,4-dicarbonyl intermediate. For instance, the recyclization of N-(furfuryl)anthranilamides under treatment with an aqueous acid system demonstrates this pathway. The reaction proceeds through the opening of the furan ring to form a diketone moiety. beilstein-journals.org This intermediate is then positioned for a subsequent intramolecular cyclization. The amino group present in the molecule attacks the newly formed carbonyl groups, leading to the formation of the new heterocyclic ring system. beilstein-journals.org In some cases, this cyclization can be a stepwise process where the intermediate aminodiketone can be isolated before the final ring closure is induced. beilstein-journals.org

The general mechanism can be summarized as:

Protonation: An acid catalyst protonates the furan ring, activating it for ring-opening.

Nucleophilic Attack: A nucleophile, often water present in the reaction medium, attacks the activated furan ring.

Ring Opening & Rearrangement: The furan ring opens to form an enol, which then tautomerizes to a more stable 1,4-dicarbonyl compound (a diketone or a keto-aldehyde).

Intramolecular Cyclization: The pendant amine group (originally the furfuryl amine) attacks one of the carbonyls to form a hemiaminal.

Dehydration: Subsequent attack on the second carbonyl group followed by dehydration steps leads to the formation of the stable pyrrolidine ring.

Role of Aza-Michael Addition in Pyrrolidine-2,5-dione Formation

The formation of a pyrrolidine-2,5-dione (succinimide) ring from a furfuryl precursor represents a specific variation of the ring-opening strategy. This transformation requires the generation of a 1,4-dicarbonyl intermediate at the oxidation state of a dicarboxylic acid or its derivative. The key cyclization step is an intramolecular condensation or amidation, which shares mechanistic features with the Aza-Michael addition—namely, the nucleophilic attack of a nitrogen atom on a carbonyl system.

While direct Aza-Michael additions to the furan ring are not typical, the pathway proceeds logically from the 1,4-dicarbonyl intermediate generated via oxidative ring cleavage of the furan ring. The mechanism is analogous to the Paal-Knorr synthesis, which synthesizes pyrroles from 1,4-diketones and primary amines. alfa-chemistry.comwikipedia.orgorganic-chemistry.org In the case of pyrrolidine-2,5-dione formation, the key intermediate would be a derivative of succinic acid.

The proposed mechanistic steps are:

Oxidative Ring Opening: The furan ring of the furfuryl precursor is oxidatively cleaved to generate a 1,4-dicarbonyl compound at the oxidation state of a dicarboxylic acid derivative (e.g., a succinic acid derivative).

Intramolecular Amidation (Cyclization): The nitrogen of the furfuryl amine acts as a nucleophile, attacking one of the carbonyl groups of the dicarboxylic acid derivative.

Condensation: A subsequent intramolecular condensation reaction occurs with the second carbonyl group, eliminating a molecule of water to form the stable five-membered pyrrolidine-2,5-dione ring.

This pathway is crucial for creating highly functionalized pyrrolidine systems and is a key strategy in the synthesis of various bioactive molecules. nih.gov

1,3-Dipolar Cycloaddition Mechanisms Involving Furfuryl Nitrones

A distinct and powerful method for constructing the pyrrolidine skeleton from furfuryl precursors is through 1,3-dipolar cycloaddition reactions. This approach involves the reaction of a furfuryl nitrone (the 1,3-dipole) with a dipolarophile, typically an alkene.

The reaction of C-(2-furyl)-N-benzylnitrones with various electron-rich or electron-poor alkenes has been studied. These cycloadditions are highly regioselective and stereoselective, primarily yielding 3,5-disubstituted isoxazolidines. The formation of the isoxazolidine (B1194047) ring is a concerted [3+2] cycloaddition process.

The resulting isoxazolidine is a stable intermediate that serves as a direct precursor to the pyrrolidine ring. The conversion is typically achieved through reductive cleavage of the N-O bond within the isoxazolidine ring. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., with Pd/C or Raney-Ni), which cleaves the N-O bond to produce a 1,3-amino alcohol. Subsequent chemical manipulation, often an intramolecular cyclization via activation of the hydroxyl group, yields the final pyrrolidine product. In some cases, an unprecedented in situ oxidative ring cleavage of the isoxazolidine intermediate can also lead to functionalized pyrrolidines. alfa-chemistry.com

Kinetic Investigations of Catalyzed Reactions

While detailed mechanistic pathways for pyrrolidine formation from furfuryl precursors have been elucidated, comprehensive kinetic studies on these specific transformations are less common in the literature. Kinetic investigations are essential for optimizing reaction conditions, understanding catalyst efficiency, and determining the rate-determining steps of the reaction sequence.

For related intramolecular hydroamination reactions used to form pyrrolidine rings, kinetic studies have been performed on systems catalyzed by lanthanide complexes. nih.gov These studies revealed that the rate of hydroamination is often zero-order with respect to the concentration of the amine substrate and first-order with respect to the catalyst concentration. nih.gov This suggests that the rate-determining step is the insertion of the alkene into the metal-nitrogen bond of the catalyst-amine complex. nih.gov

Although this data is for a related class of reactions, it provides a valuable framework for predicting the kinetic behavior of catalyzed pyrrolidine synthesis from furfuryl precursors. Specific kinetic studies on acid-catalyzed furan ring-opening cyclizations or the cycloaddition pathways remain an area for further investigation to fully optimize these synthetic routes.

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are paramount to confirming the proposed reaction mechanisms. Spectroscopic techniques are the primary tools for this purpose.

In Furan Ring-Opening Pathways: The key intermediate is the 1,4-dicarbonyl compound . Its formation can be confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic furan proton signals (typically in the δ 6.0-7.5 ppm range in ¹H NMR) and carbon signals (around δ 110-145 ppm in ¹³C NMR) would be observed. Concurrently, new signals corresponding to carbonyl groups would appear in the ¹³C NMR spectrum, typically in the δ 190-210 ppm region for ketones and aldehydes.

Infrared (IR) Spectroscopy: The formation of the dicarbonyl intermediate would be marked by the appearance of strong C=O stretching absorptions around 1700-1725 cm⁻¹.

In some syntheses, these aminodiketone intermediates have been successfully isolated and their structures confirmed before proceeding with the final cyclization step. beilstein-journals.org

In 1,3-Dipolar Cycloaddition Pathways: The primary intermediate is the isoxazolidine cycloadduct. Its characterization relies on:

NMR Spectroscopy: The formation of the isoxazolidine ring is confirmed by the appearance of new signals for the saturated five-membered ring. The protons on the carbons adjacent to the nitrogen and oxygen atoms (C3 and C5) give characteristic signals in the ¹H NMR spectrum. The stereochemistry of the adduct (e.g., cis vs. trans) is determined by analyzing the coupling constants between these protons.

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the combined mass of the furfuryl nitrone and the alkene, confirming the [3+2] cycloaddition event.

By trapping and analyzing these intermediates, the stepwise nature of these complex transformations can be definitively established, providing a complete picture of the reaction mechanism from the furfuryl precursor to the final pyrrolidine product.

Computational and Theoretical Chemistry of Pyrrolidine, 1 Furfuryl Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of Pyrrolidine (B122466), 1-furfuryl, DFT calculations are instrumental in mapping out potential reaction pathways and determining their energetic favorability. These calculations can elucidate the mechanisms of reactions involving the pyrrolidine or furan (B31954) moieties, such as cycloadditions, electrophilic substitutions, or ring-opening reactions.

Researchers employ DFT to calculate the energies of reactants, transition states, and products, which allows for the determination of activation energies and reaction enthalpies. For instance, in a hypothetical Diels-Alder reaction involving the furan ring of Pyrrolidine, 1-furfuryl, DFT could be used to model the concerted versus stepwise pathways, providing clarity on the operative mechanism. The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often providing a good balance of accuracy and computational cost for organic molecules.

Illustrative Data Table: Calculated Reaction Energetics for a Hypothetical Reaction of this compound

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Pathway A: Concerted | 0.0 | 25.3 | -15.8 | 25.3 | -15.8 |

| Pathway B: Stepwise (Step 1) | 0.0 | 28.1 | 5.2 (Intermediate) | 28.1 | 5.2 |

| Pathway B: Stepwise (Step 2) | 5.2 (Intermediate) | 15.6 | -15.8 | 10.4 | -21.0 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations for a hypothetical reaction.

Molecular Modeling of Stereochemical Outcomes in Asymmetric Catalysis

The pyrrolidine scaffold is a cornerstone of many organocatalysts used in asymmetric synthesis. When functionalized with a furfuryl group, the resulting this compound can act as a chiral ligand or catalyst, influencing the stereochemical outcome of a reaction. Molecular modeling techniques, including DFT and molecular mechanics (MM), are employed to understand the origins of this stereoselectivity.

By constructing detailed 3D models of the catalyst-substrate complex, researchers can identify the key non-covalent interactions that stabilize one transition state over another. These interactions may include hydrogen bonding, steric repulsion, and electrostatic interactions. For example, in an asymmetric Michael addition catalyzed by a chiral derivative of this compound, molecular modeling can reveal how the furfuryl group orients itself to block one face of the reactive intermediate, thereby directing the nucleophilic attack to the other face and leading to a high enantiomeric excess of one product.

Illustrative Data Table: Computed Enantiomeric Excess for a Catalyzed Reaction

| Catalyst Conformer | Transition State Energy (R-product) (kcal/mol) | Transition State Energy (S-product) (kcal/mol) | Energy Difference (ΔΔG‡) (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Conformer 1 | 18.2 | 20.5 | 2.3 | 98 |

| Conformer 2 | 19.5 | 19.8 | 0.3 | 20 |

Note: This table provides a hypothetical example of how molecular modeling can be used to predict the stereochemical outcome of a reaction based on the calculated energies of diastereomeric transition states.

Exploration of Structure-Function Relationships using Computational Data

Computational data is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). For this compound and its derivatives, these studies can correlate computed molecular descriptors with experimentally observed properties, such as catalytic activity, binding affinity, or reaction rate.

Molecular descriptors that can be calculated include electronic properties (e.g., HOMO-LUMO gap, Mulliken charges), steric properties (e.g., molecular volume, surface area), and topological indices. By generating a dataset of these descriptors for a series of related compounds and applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model can be developed. This model can then be used to design new this compound derivatives with enhanced performance for a specific application.

Illustrative Data Table: Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

| Molecular Volume | 150.2 ų |

Note: The values in this table are representative examples of molecular descriptors that can be calculated computationally to explore structure-function relationships.

Quantum Chemical Theory for Mechanistic Understanding

Quantum chemical theory provides the fundamental framework for understanding the behavior of electrons in molecules and, consequently, the underlying principles of chemical reactions. For this compound, quantum chemical methods can be applied to analyze its electronic structure and reactivity.

The analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the molecule's nucleophilic and electrophilic character. For instance, the localization of the HOMO on the pyrrolidine nitrogen would suggest its role as a nucleophilic center, while a low-lying LUMO on the furan ring might indicate its susceptibility to nucleophilic attack. Furthermore, conceptual DFT provides reactivity indices such as electronegativity, hardness, and the Fukui function, which can be used to predict the most reactive sites within the molecule. This theoretical understanding is crucial for rationalizing observed reactivity and for the design of new chemical transformations.

Chemical Reactivity and Derivatization of Pyrrolidine, 1 Furfuryl Scaffolds

Functionalization of the Pyrrolidine (B122466) Ring System for Diversification

The diversification of the Pyrrolidine, 1-furfuryl scaffold can be achieved by introducing functional groups onto the pyrrolidine ring itself. While the pyrrolidine ring is generally stable, its C-H bonds, particularly those alpha to the nitrogen atom, can be activated for substitution.

Established methods for the functionalization of N-alkylpyrrolidines often involve deprotonation at the α-position using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. This approach allows for the introduction of a variety of substituents, including alkyl, aryl, and silyl groups. For instance, the lithiation of related N-substituted quinoline carboxamides has been shown to occur selectively on the quinoline ring, demonstrating the principle of directed metallation which could be conceptually applied to heteroaromatic systems attached to a secondary amine derivative. nih.gov

Modern synthetic chemistry has increasingly focused on direct C-H functionalization, often catalyzed by transition metals like palladium. researchgate.net These methods provide a more atom-economical route to derivatization by avoiding the need for pre-functionalized substrates. While specific examples involving this compound are not extensively detailed in the reviewed literature, the principles of palladium-catalyzed C-H activation are widely applied to various heterocyclic systems and represent a potential pathway for the direct modification of the pyrrolidine ring in this scaffold. researchgate.netnih.gov Such strategies could enable the introduction of aryl, vinyl, or other groups at specific positions on the pyrrolidine core, significantly expanding its structural diversity.

Another approach involves the decarboxylative N-alkylation of α-amino acids, which can be used to synthesize N-substituted pyrrolidines. researchgate.net This method highlights the construction of the core scaffold, which can then be subjected to further modifications.

Transformations Involving the Furan (B31954) Moiety (e.g., ring opening, cycloadditions)

The furan ring in this compound is a versatile diene and can undergo a range of chemical transformations, making it a valuable handle for constructing more complex molecules.

Cycloaddition Reactions: The furan moiety readily participates as a 4π component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. youtube.comnih.gov This reaction provides an atom-economical pathway to form bicyclic adducts, typically 7-oxanorbornene derivatives. tudelft.nl The reactivity of the furan diene can be modulated by substituents, though even electron-poor furans like furfural can react with suitable dienophiles, such as maleimides, particularly in aqueous media. tudelft.nlnih.gov The reaction often proceeds with high stereoselectivity, though it can be reversible. nih.gov Intramolecular Diels-Alder reactions, where the dienophile is tethered to the furan ring (often via the nitrogen of a side chain), are a powerful strategy for constructing complex, fused, and bridged polycyclic systems. youtube.comresearchgate.net

Ring-Opening and Rearrangement Reactions: The furan ring can be transformed into other cyclic or acyclic structures through oxidative ring cleavage. organicreactions.org A key example is the aza-Achmatowicz reaction, where the oxidation of furfuryl amines leads to the formation of highly functionalized piperidinone derivatives. organicreactions.org This transformation is synthetically valuable for converting the furan ring into a different six-membered heterocycle. Other oxidative processes can completely degrade the furan ring to yield carboxylic acids, effectively using the furan as a masked carboxyl group. organicreactions.orgchempedia.info Under acidic conditions and high temperatures, the tetrahydrofuran ring, a reduced analog of furan, can undergo dehydration and rearrangement to form dihydropyrans. youtube.com Additionally, the controlled polymerization of related compounds like furfuryl alcohol can involve partial ring-opening, leading to the incorporation of carbonyl species into the polymer backbone. mdpi.com

Below is a table summarizing key transformations involving the furan moiety.

| Transformation | Reagents/Conditions | Product Type | Reference(s) |

| Intermolecular Diels-Alder | Maleimides, Heat, Aqueous Media | 7-Oxanorbornene Adducts | nih.govtudelft.nlnih.gov |

| Intramolecular Diels-Alder | Tethered Dienophile, Thermolysis | Fused/Bridged Polycycles | youtube.comresearchgate.net |

| Oxidative Ring Cleavage | Oxidants (e.g., NBS, m-CPBA) | 1,4-Dicarbonyl Compounds | organicreactions.org |

| Aza-Achmatowicz Reaction | Oxidizing Agent | Substituted Piperidinones | organicreactions.org |

| Acid-Catalyzed Rearrangement | Al₂O₃, High Temperature | Dihydropyrans | youtube.com |

Synthesis of Spiro- and Polycyclic Pyrrolidine Architectures

The pyrrolidine scaffold is a cornerstone in the construction of complex spirocyclic and polycyclic architectures, which are of significant interest in medicinal chemistry. A primary method for synthesizing these structures is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govmdpi.com

In this approach, an azomethine ylide is generated in situ, typically from the condensation of a secondary amino acid (such as sarcosine or proline) with an aldehyde or ketone (e.g., isatin). mdpi.com This 1,3-dipole then reacts with a dipolarophile, such as an activated alkene, to yield a five-membered pyrrolidine ring. When the dipolarophile is part of a cyclic system, this reaction leads to the formation of a spirocyclic junction. nih.govmdpi.com These multicomponent reactions are highly efficient, often proceeding with high diastereoselectivity to produce complex molecules in a single step.

Another innovative strategy for constructing spiro-pyrrolidines is the formal [4+1] cyclization. This has been demonstrated through the reaction of γ-azidoboronic acids with cyclic N-sulfonylhydrazones, which provides access to NH-unprotected spiropyrrolidines. nih.gov This method represents a novel disconnection for the formation of the pyrrolidine ring, starting from a ketone precursor. nih.gov

The following table presents examples of multicomponent reactions used to generate spiro-pyrrolidine systems.

| Pyrrolidine Precursors | Dipolarophile/Third Component | Resulting Architecture | Reference(s) |

| Isatin, Sarcosine | (Z)-3-benzylidenebenzofuran-2(3H)-one | Benzofuran Spiro[pyrrolidine-oxindole] | mdpi.com |

| Isatin, Sarcosine | 5-Arylidene-1,3-thiazolidine-2,4-dione | Thiazolidine Spiro[pyrrolidine-oxindole] | |

| Acenaphthenequinone, Sarcosine | Chalcone Derivative | Spiro[acenaphthylene-pyrrolidine] | nih.gov |

| γ-Azidoboronic Acid | Cyclic N-Sulfonylhydrazone | Spiro[cyclohexane-pyrrolidine] | nih.gov |

Furthermore, intramolecular [3+2] cycloadditions are employed to synthesize fused polycyclic systems, such as pyrrolizidine and indolizidine alkaloids, which contain the pyrrolidine ring as a core structural element. mdpi.com

This compound as Precursors for Complex Chemical Entities

The dual reactivity of the this compound scaffold makes it a valuable precursor for the synthesis of more complex chemical entities. Both the pyrrolidine and furan moieties can be used as platforms for building molecular complexity through various synthetic strategies, particularly through multicomponent reactions (MCRs).

MCRs are powerful tools that allow for the construction of complex molecules in a single, one-pot operation, offering high atom and step economy. nih.govresearchgate.net Many synthetic routes that produce highly substituted pyrrolidine derivatives utilize MCRs, where the fundamental N-substituted pyrrolidine core is assembled from three or more starting materials. researchgate.netnih.govsemanticscholar.org For example, the diastereoselective synthesis of functionalized pyrrolidines can be achieved through asymmetric multicomponent reactions involving imino esters, a nucleophile, and a coupling partner, constructing multiple stereocenters in one step. nih.gov

The this compound structure itself can serve as a starting point for sequential transformations. The furan ring can be transformed via an intramolecular Diels-Alder reaction to create densely functionalized polycyclic systems, such as pyrrolizidine ring structures. researchgate.net Alternatively, the furan can undergo an aza-Achmatowicz rearrangement to form a piperidinone, which can then be further elaborated. organicreactions.org

The combination of these synthetic strategies—functionalizing the pyrrolidine ring, transforming the furan moiety, and employing the entire scaffold in cycloaddition or multicomponent reactions—underscores the role of this compound as a versatile building block for accessing a diverse range of complex and potentially bioactive molecules.

Applications in Advanced Organic Synthesis and Materials Science

Pyrrolidine (B122466), 1-furfuryl as Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of chiral, non-racemic catalysts is a central theme in modern organic chemistry, enabling the selective synthesis of a single enantiomer of a target molecule. The pyrrolidine ring is one of the most successful scaffolds for a broad class of organocatalysts, a legacy established by the seminal work on proline and its derivatives. nih.govnih.gov These catalysts typically operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds, guiding the stereochemical outcome of reactions such as aldol (B89426) and Michael additions. mdpi.comnih.gov

While direct research on Pyrrolidine, 1-furfuryl as an asymmetric catalyst is not extensively documented, its structure contains the essential features for such applications. By introducing chirality onto the pyrrolidine ring (for instance, at the C-2 or C-5 positions), a chiral derivative of this compound could function as an effective organocatalyst. In this context, the N-furfuryl group would act as a bulky, sterically directing substituent that influences the facial selectivity of the catalyzed reaction. The design of organocatalysts often involves the strategic modification of substituents on the pyrrolidine nitrogen to fine-tune reactivity and enantioselectivity. unibo.itnih.gov The furfuryl group, with its planar, aromatic structure, can create a well-defined chiral pocket around the catalytic site.

The table below illustrates potential asymmetric transformations where a chiral version of this compound could be employed as an organocatalyst, based on established pyrrolidine-catalyzed reactions.

| Reaction Type | Substrates | Proposed Catalyst Role | Expected Outcome |

| Michael Addition | Aldehyde/Ketone + Nitroolefin | Forms a chiral enamine intermediate with the carbonyl compound, directing the nucleophilic attack on the nitroolefin. | Enantioenriched γ-nitro carbonyl compound. nih.gov |

| Aldol Reaction | Ketone + Aldehyde | Activates the ketone as a chiral enamine nucleophile for addition to the aldehyde. | Enantioenriched β-hydroxy ketone. mdpi.comnih.gov |

| Diels-Alder Reaction | α,β-Unsaturated Aldehyde + Diene | Forms a chiral iminium ion with the aldehyde, lowering its LUMO and controlling the diene's approach. | Enantioenriched cyclohexene (B86901) derivative. nih.gov |

The efficacy of such a catalyst would depend on the precise stereochemistry of the pyrrolidine ring and any additional functional groups. The furan (B31954) ring's oxygen atom could also potentially engage in non-covalent interactions, such as hydrogen bonding with a substrate or additive, further influencing the transition state and enhancing stereocontrol.

Integration into Polymeric Materials and Functional Architectures

The incorporation of specific functional units into polymer backbones or as pendant groups is a powerful strategy for creating advanced materials with tailored properties. Both furan and pyrrolidine moieties offer unique functionalities that are attractive for materials science. The furan group is particularly renowned for its participation in reversible Diels-Alder reactions, a cornerstone of "click" chemistry used to develop self-healing polymers, reversible adhesives, and responsive materials. nih.govresearchgate.net

This compound can be envisioned as a functional monomer or a precursor to one, enabling its integration into macromolecular structures. Two primary strategies could achieve this:

Chain-Growth Polymerization of a Functionalized Monomer: A polymerizable group, such as a vinyl, acrylate, or styrenic unit, could be chemically attached to the this compound molecule. For example, functionalization of the furan ring could yield a monomer suitable for standard polymerization techniques like free-radical or controlled radical polymerization, leading to a linear polymer with pendant this compound units. Such materials could find use as functional coatings or membranes.

Step-Growth Diels-Alder Polymerization: The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions. When reacted with a bivalent dienophile, such as a bismaleimide, a step-growth polymerization can occur. researchgate.net This process would create a polymer chain or cross-linked network where the resulting oxanorbornene linkage is a key structural feature. The thermal reversibility of the furan-maleimide Diels-Alder adduct allows for the design of thermoreversible networks or "healable" materials. nih.govnih.gov The embedded pyrrolidine units would impart specific properties to the material, such as altered polarity, basicity, or the ability to coordinate with metal ions.

The table below outlines a hypothetical Diels-Alder polymerization scheme.

| Reactant A (Diene) | Reactant B (Dienophile) | Polymerization Type | Key Polymer Feature | Potential Application |

| This compound | Bismaleimide | Step-Growth Polyaddition | Thermally reversible cross-links containing oxanorbornene groups. | Self-healing materials, reworkable thermosets. |

| Co-polymer with pendant furfuryl groups | Bismaleimide | Cross-linking of pre-formed linear polymers. | Cross-linked network with tunable density and properties. | Smart hydrogels, responsive coatings. |

Building Blocks for High-Value Organic Compounds

The strategic value of this compound as a building block lies in its combination of two distinct and highly useful synthons. The pyrrolidine ring is a common feature in a vast number of biologically active natural products and pharmaceutical agents. unibo.itresearchgate.net The furan ring is a versatile precursor that can be transformed into a wide array of other functionalities and ring systems. acs.orgeuropub.co.uk

The most powerful application of the furan moiety in this context is as a masked diene for Diels-Alder reactions. mdpi.comnih.gov This cycloaddition reaction converts the planar, aromatic furan into a three-dimensional 7-oxanorbornene scaffold, creating up to four new stereocenters in a single, atom-economical step. tudelft.nl The resulting adduct, still bearing the pyrrolidine substituent, is a complex and highly functionalized intermediate ripe for further synthetic elaboration. The oxabicyclic core can be manipulated in numerous ways, such as through ring-opening or reduction, to access a diverse range of carbocyclic structures that would be difficult to synthesize otherwise.

This strategy provides a pathway from a simple, biomass-derivable starting material to complex molecular architectures suitable for drug discovery and natural product synthesis. The pyrrolidine moiety remains intact throughout the cycloaddition, serving as a key structural element in the final target molecule or as a handle for further functionalization.

The following table presents examples of how this compound could react with different dienophiles to generate high-value chemical intermediates.

| Dienophile | Reaction | Resulting Scaffold | Synthetic Potential |

| Maleimide | Diels-Alder [4+2] Cycloaddition | Pyrrolidinyl-substituted 7-oxanorbornene dicarboximide | Precursor to complex diamines and amino alcohols after ring manipulation. tudelft.nl |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Diels-Alder [4+2] Cycloaddition | Pyrrolidinyl-substituted 7-oxanorbornadiene (B1225131) diester | Intermediate for substituted aromatic compounds via retro-Diels-Alder extrusion of oxygen. |

| Acrolein | Diels-Alder [4+2] Cycloaddition | Pyrrolidinyl-substituted 7-oxanorbornene carboxaldehyde | Versatile intermediate for accessing polyhydroxylated carbocycles and other functionalized ring systems. |

By leveraging the inherent reactivity of the furan ring, this compound serves as a valuable starting point for diversity-oriented synthesis, enabling the rapid construction of libraries of complex molecules from a single, readily accessible precursor.

Medicinal Chemistry Research on Pyrrolidine, 1 Furfuryl Analogues

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Furfuryl Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold influence its biological activity. For pyrrolidine-furfuryl analogues, SAR investigations have provided critical insights into the structural requirements for potency and selectivity.

A key area of research has been on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors of the Stimulation-2 (ST2) receptor, a target implicated in graft-versus-host disease. nih.gov In these studies, the core scaffold consists of a pyrrolidine (B122466) ring linked by a methylene group to a furan (B31954) ring, with additional phenyl substitutions. Modifications at various positions on this scaffold have led to significant variations in inhibitory activity.

Key findings from these SAR studies include:

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrrolidine are critical. Adding groups like dimethyl amine, pyrrolidine, or piperidine at the 4-position of the phenyl ring improved inhibitory activity by two- to three-fold compared to the parent compound. nih.gov

Substitutions on the Furan Ring: The furan ring itself is a crucial component. The placement of a nitro group on the phenyl ring attached to the furan moiety was found to be important for activity. nih.gov

The data below illustrates the impact of substitutions on the inhibitory concentration (IC50) of furanylmethylpyrrolidine-based ST2 inhibitors.

| Compound | Substitution on Phenyl Ring (B ring) | IC50 (µM) for ST2 Inhibition |

|---|---|---|

| iST2-1 (Reference) | None | ~36 |

| 3c | 4-(dimethyl amine) | ~12-18 |

| 4a | 4-(pyrrolidine) | ~12-18 |

| 4b | 4-(piperidine) | ~12-18 |

| 9a | 4-(methyl ester) | ~12-18 |

| 10 | 4-(carboxylic acid) | >36 (Reduced Activity) |

| 4c | 3-(pyrrolidine) | 5-7 |

| 4d | 3-(piperidine) | 5-7 |

| 9b | 3-(dimethyl amine) | 5-7 |

Data synthesized from SAR studies on ST2 inhibitors. nih.gov

Investigation of Enzyme Inhibition Mechanisms by Pyrrolidine-Based Scaffolds

Pyrrolidine-based scaffolds, including furfuryl analogues, are known to inhibit a variety of enzymes through different mechanisms. frontiersin.org The mechanism of inhibition is crucial as it determines how the compound interacts with the enzyme and affects its function. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. ucl.ac.uk

Competitive Inhibition: Many pyrrolidine derivatives act as competitive inhibitors, where the inhibitor molecule binds to the active site of the enzyme, preventing the natural substrate from binding. ucl.ac.uk Structural analysis of pyrrolidine iminosugars inhibiting β-glucosidases has confirmed their insertion into the enzyme's active site, validating a competitive mode of action. nih.gov Molecular docking studies of other pyrrolidine derivatives targeting enzymes like α-amylase and α-glucosidase also show interactions with active site residues, which is consistent with competitive inhibition. nih.govacs.org

Slow-Onset, Tight-Binding Inhibition: Some advanced pyrrolidine-based analogues, particularly those designed as transition-state mimics, exhibit slow-onset, tight-binding inhibition. nih.gov This mechanism is characterized by an initial weak binding followed by a conformational change that leads to a much stronger, more stable enzyme-inhibitor complex. This results in very potent inhibition with low dissociation constants (Ki values), making them highly effective. nih.gov

Reversible vs. Irreversible Inhibition: Most pyrrolidine-based inhibitors studied are reversible, meaning their effect can be undone by removing the compound. ucl.ac.uk However, the potential exists for designing irreversible inhibitors that form a permanent covalent bond with the enzyme, leading to a longer-lasting effect. ucl.ac.uk

For the furanylmethylpyrrolidine-based ST2 inhibitors, kinetic and cellular assays confirmed their ability to disrupt the ST2/IL-33 protein-protein interaction, a key step in a pro-inflammatory signaling cascade. nih.gov

Rational Design and Synthesis of Pharmacologically Relevant Derivatives

The development of potent and selective drug candidates relies on the rational design and efficient synthesis of new analogues. Information from SAR studies is used to guide the design of molecules with improved properties.

Rational Design: The design strategy for new pyrrolidine-furfuryl analogues often begins with a known active compound or a hypothesis about the target's binding site. For example, guided by the SAR data from ST2 inhibitors, new compounds were designed by introducing various amine-containing groups at the 3- and 4-positions of the phenyl ring to enhance potency. nih.gov The flexibility and stereochemistry of the pyrrolidine scaffold are key considerations in the design process, as they dictate the spatial arrangement of substituents and their interaction with the biological target. nih.govresearchgate.net

Synthesis: The synthesis of Pyrrolidine, 1-furfuryl analogues typically involves established chemical reactions. A common and efficient method is reductive amination . This process involves reacting a furan-2-carbaldehyde derivative with a substituted pyrrolidine. The initial imine formed is then reduced, often using a reagent like sodium triacetoxyborohydride (NaBH(OAc)3), to form the stable amine linkage between the furan and pyrrolidine rings. nih.gov Other synthetic strategies for creating diverse pyrrolidine scaffolds include 1,3-dipolar cycloaddition reactions and the functionalization of readily available precursors like the amino acid proline. nih.govmdpi.com

Exploration of Molecular Targets and Biological Pathways for this compound Structures

The versatility of the pyrrolidine scaffold allows its derivatives to interact with a wide array of molecular targets, thereby influencing various biological pathways. frontiersin.orgnih.gov

Identified Molecular Targets:

Cytokine Receptors: As detailed, analogues of 1-furfurylpyrrolidine have been specifically developed as inhibitors of the ST2 (IL-33R) receptor . By blocking the interaction between ST2 and its ligand IL-33, these compounds can suppress pro-inflammatory signaling pathways, which is particularly relevant for treating immune-mediated diseases like graft-versus-host disease. nih.gov

Enzymes: The broader class of pyrrolidine-containing compounds has been shown to inhibit numerous enzymes.

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy for managing type-2 diabetes, as it slows carbohydrate digestion and reduces post-meal glucose spikes. nih.govacs.org

Autotaxin (ATX): This enzyme produces lysophosphatidic acid (LPA), a signaling molecule involved in inflammation, fibrosis, and cancer. Pyrrolidine derivatives have been synthesized as potent ATX inhibitors. frontiersin.orgnih.gov

Purine Nucleoside Phosphorylase (PNP): Transition-state analogue inhibitors based on a pyrrolidine-like scaffold (iminosugars) are powerful inhibitors of PNP, a target for modulating T-cell function. nih.gov

Chemokine Receptors: Certain (S)-pyrrolidine derivatives have been reported as antagonists of the CXCR4 chemokine receptor , which plays a role in cancer metastasis. nih.gov

Affected Biological Pathways: The interaction with these molecular targets means that pyrrolidine-furfuryl structures and their relatives can modulate critical biological pathways, including:

Inflammatory and Immune Signaling: Through inhibition of targets like ST2 and autotaxin. nih.govnih.gov

Carbohydrate Metabolism: Through the inhibition of α-glucosidase and α-amylase. nih.gov

DNA Damage Repair: By inhibiting enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov

Cancer Cell Metastasis: By blocking chemokine receptors like CXCR4. nih.gov

This wide range of targets highlights the significant potential of the pyrrolidine scaffold in developing novel therapeutics for diverse diseases.

Sustainable Chemistry and Biomass Utilization in Pyrrolidine, 1 Furfuryl Research

Utilization of Biomass-Derived Furfural and Furfuryl Alcohol as Renewable Feedstocks

The foundation for the sustainable synthesis of Pyrrolidine (B122466), 1-furfuryl lies in the use of platform molecules derived from lignocellulosic biomass. Furfural and its hydrogenated derivative, furfuryl alcohol, are chief among these renewable feedstocks. Produced from the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural residues like corn cobs and sugarcane bagasse, furfural is a versatile starting material for a myriad of furan-based chemicals.

The primary route to Pyrrolidine, 1-furfuryl from these bio-based precursors is through reductive amination. This process can start from either furfural or furfuryl alcohol, reacting with pyrrolidine in the presence of a reducing agent and a catalyst.

From Furfural: The direct reductive amination of furfural with pyrrolidine involves the initial formation of an enamine or iminium ion intermediate, which is then hydrogenated to yield the final product, this compound. This one-pot synthesis is highly attractive from a process efficiency standpoint.

From Furfuryl Alcohol: Alternatively, furfuryl alcohol can be used in a process known as borrowing hydrogen or hydrogen autotransfer. In this elegant catalytic cycle, the alcohol is temporarily oxidized to the aldehyde (furfural) in situ, which then reacts with pyrrolidine to form the intermediate. The hydrogen that was "borrowed" from the alcohol is then used to reduce the intermediate, regenerating the catalyst and forming the final amine product.

While specific studies detailing the synthesis of this compound are part of a broader research area, extensive work on analogous reactions provides strong evidence for its feasibility. For instance, the reductive amination of 5-hydroxymethylfurfural (HMF), a derivative of furfural, with various primary and secondary amines has been shown to proceed with high yields. In one study, the reaction of HMF with morpholine, a cyclic secondary amine structurally similar to pyrrolidine, resulted in an 88% yield of the corresponding tertiary amine over a Ni-based catalyst. chembam.com This suggests that similar high efficiencies can be expected for the synthesis of this compound.

Development of Eco-Friendly Synthetic Methodologies

A core tenet of sustainable chemistry is the development of environmentally benign synthetic methods. Research into the synthesis of furan-based amines has emphasized several key eco-friendly strategies.

Green Solvents and Conditions: The choice of solvent is critical to the environmental impact of a chemical process. Researchers have successfully employed green solvents, such as water and alcohols, for the reductive amination of furfural. sctunisie.org Performing reactions in aqueous media under mild conditions (lower temperatures and pressures) not only reduces the reliance on volatile organic compounds (VOCs) but also leads to lower energy consumption. sctunisie.org

Biocatalysis: An emerging and highly sustainable approach is the use of enzymes as catalysts. Transaminases, for instance, have been investigated for the amination of furfural and its derivatives. frontiersin.org These biocatalytic methods operate under very mild conditions (room temperature and neutral pH) in aqueous environments, offering exceptional selectivity and minimizing byproduct formation. frontiersin.org This approach aligns perfectly with the principles of green chemistry by reducing energy demands and eliminating the need for harsh reagents.

Enhancement of Atom Economy and Waste Minimization in Production Processes

The efficiency of a chemical reaction, from a sustainability perspective, is often measured by its atom economy and the amount of waste generated, quantified by the Environmental Factor (E-Factor).

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. The reductive amination of furfural with pyrrolidine is an addition reaction, which is inherently atom-economical.

The reaction can be represented as: C₅H₄O₂ (Furfural) + C₄H₉N (Pyrrolidine) + H₂ → C₉H₁₃NO (this compound) + H₂O

To calculate the percent atom economy: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of this compound (C₉H₁₃NO): 151.21 g/mol

Molecular Weight of Furfural (C₅H₄O₂): 96.08 g/mol

Molecular Weight of Pyrrolidine (C₄H₉N): 71.12 g/mol

Molecular Weight of Hydrogen (H₂): 2.02 g/mol

% Atom Economy = [151.21 / (96.08 + 71.12 + 2.02)] x 100 = 89.3%

Waste Minimization and E-Factor: The E-Factor provides a more practical measure of waste by considering the total mass of waste produced per unit of product.

E-Factor = Total Mass of Waste / Mass of Product

In the context of this compound synthesis, waste minimization is achieved through several strategies. The use of recyclable heterogeneous catalysts significantly reduces waste compared to stoichiometric reagents or non-recyclable catalysts. dntb.gov.ua One-pot synthesis procedures, where sequential reactions occur in the same vessel, eliminate the need for intermediate separation and purification steps, which are often major sources of solvent and material waste. sctunisie.org The ideal E-factor is 0. While this is rarely achievable, the high atom economy of the synthesis and the implementation of green methodologies bring the process closer to this ideal, especially when compared to traditional multi-step syntheses that generate significant waste.

Q & A

Q. What are the common methodologies for synthesizing 1-furfuryl pyrrolidine in laboratory settings?

Answer: 1-Furfuryl pyrrolidine synthesis typically involves functionalizing the pyrrolidine ring at the 1-position. Key approaches include:

- Nucleophilic Substitution : Reacting pyrrolidine with furfuryl halides (e.g., furfuryl chloride) in the presence of a base like triethylamine to facilitate alkylation .

- Catalytic Hydrogenation : Using palladium or nickel catalysts to reduce imine intermediates derived from furfural and pyrrolidine precursors .

- One-Pot Cyclization : Combining γ-chlorinated amines with furfuryl alcohols under basic conditions to form the pyrrolidine ring and furfuryl substituent simultaneously .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Catalyst/Reagent | Key Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 60-75 | Triethylamine | Requires anhydrous conditions |

| Catalytic Hydrogenation | 70-85 | Pd/C, H₂ | Sensitive to impurities |

| One-Pot Cyclization | 50-65 | K₂CO₃ | Limited scalability |

Q. What analytical techniques are most effective for characterizing 1-furfuryl pyrrolidine’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the pyrrolidine ring and furfuryl group. For example, the 1-position substitution is evidenced by deshielded protons near the nitrogen atom .

- X-ray Diffraction (XRD) : Resolves crystal structures to verify stereochemistry and bond angles, critical for distinguishing isomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₁₃NO) and detects trace impurities .

Advanced Research Questions

Q. How can researchers address challenges in resolving isomeric mixtures of 1-furfuryl pyrrolidine derivatives?

Answer: Isomeric mixtures (e.g., positional or stereoisomers) require advanced separation and identification strategies:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Fragmentation-Assisted Mass Spectral Networking : Combines UPLC/Q-TOF MS with fragmentation patterns to differentiate isomers based on diagnostic ions (e.g., m/z 82 for pyrrolidine ring cleavage) .

- Dynamic NMR : Explores temperature-dependent chemical shift changes to identify rotamers or conformers .

Q. Table 2: Analytical Techniques for Isomer Resolution

| Technique | Resolution Power | Sample Throughput | Key Application |

|---|---|---|---|

| Chiral HPLC | High | Moderate | Enantiomer separation |

| UPLC/Q-TOF MS Networking | Very High | High | Isomer identification |

| Dynamic NMR | Moderate | Low | Conformational analysis |

Q. What strategies mitigate stereochemical inconsistencies during 1-furfuryl pyrrolidine synthesis?

Answer:

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in pyrrolidine ring formation .

- Kinetic Resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer from a racemic mixture .

- Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations to optimize reaction conditions for desired stereochemistry .

Q. How can contradictory bioactivity data for 1-furfuryl pyrrolidine derivatives be systematically analyzed?

Answer: Contradictions often arise from varying assay conditions or structural nuances. Mitigation strategies include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to identify non-linear effects .

- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., furfuryl vs. alkyl groups) with bioactivity using multivariate regression .

- Meta-Analysis : Aggregate data from published studies to identify consensus trends while accounting for methodological variability (e.g., solvent polarity, cell lines) .

Q. What experimental designs are optimal for studying 1-furfuryl pyrrolidine’s metabolic stability?

Answer:

- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- Isotope Labeling : Use ¹⁴C-labeled pyrrolidine derivatives to track metabolic pathways in vivo .

- CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 enzymes to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.